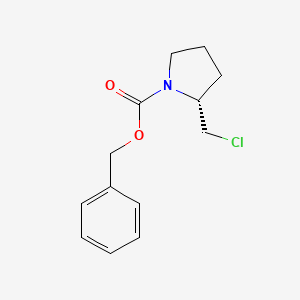

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a chloromethyl group, and a pyrrolidine ring. It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-2-(chloromethyl)pyrrolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group in (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate serves as a reactive site for nucleophilic substitution, enabling diverse functionalization (Figure 1).

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, with inversion of configuration at the chiral center adjacent to the chloromethyl group .

Reduction of the Benzyl Ester

The benzyl ester moiety undergoes selective reduction under controlled conditions:

Applications : The carboxylic acid product is a precursor for peptide coupling, while the alcohol derivative is used in asymmetric synthesis .

Cross-Coupling Reactions

The compound participates in nickel- or palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

| Reaction Type | Catalyst System | Substrates | Products |

|---|---|---|---|

| Alkyl-Alkyl Coupling | NiCl₂·glyme, 4,4′-dimethoxy-2,2′-bipyridyl | Alkyl halides (e.g., neopentyl bromide) | (R)-Benzyl 2-neopentylpyrrolidine-1-carboxylate |

| Aryl-Alkyl Coupling | Pd(PPh₃)₄, K₃PO₄, DMF | Arylboronic acids | Biaryl-modified pyrrolidine derivatives |

Key Observations :

-

Reactions tolerate diverse functional groups (e.g., esters, ethers) .

-

Stereochemical integrity is preserved at the pyrrolidine ring .

Intramolecular Cyclization

Under basic conditions, the chloromethyl group facilitates spirocyclic ring formation:

| Base | Solvent | Product | Yield |

|---|---|---|---|

| DBU | DCM, 40°C | (R)-2-Azaspiro[3.4]octan-1-one derivatives | 65% |

| KOtBu | THF, –78°C → rt | (R)-Pyrrolidine-fused β-lactams | 58% |

Mechanistic Pathway : Base-induced dehydrohalogenation generates a carbene intermediate, followed by intramolecular C–H insertion .

Functional Group Interconversion

The chloromethyl group is convertible to other electrophilic functionalities:

| Reaction | Reagents | Product |

|---|---|---|

| Sulfonylation | SOCl₂, DMF, then NaSO₂R | (R)-Benzyl 2-(sulfonylmethyl)pyrrolidine-1-carboxylate |

| Oxidation | KMnO₄, H₂O/acetone | (R)-Benzyl 2-(carboxymethyl)pyrrolidine-1-carboxylate |

Caution : Over-oxidation may occur without temperature control (–10°C recommended) .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to develop new synthetic methodologies and explore reaction mechanisms. For instance, it can be utilized in the synthesis of various heterocycles and other biologically active compounds.

Biology

Biologically, this compound acts as a precursor for synthesizing biologically active molecules. It can be incorporated into peptides and other biomolecules to study their structure-activity relationships. The chloromethyl group plays a crucial role in facilitating nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with cellular components.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow for the exploration of new therapeutic targets, particularly in treating central nervous system disorders and pain management. The compound has shown promise in developing analgesics and other pharmaceuticals that target specific receptors or enzymes .

Industry

Industrially, this compound is employed in producing specialty chemicals and materials. It serves as an intermediate in synthesizing agrochemicals, polymers, and other high-value products. Its unique properties make it valuable for developing innovative materials with specific functionalities.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

- Synthesis of Bioactive Molecules : Researchers have successfully used this compound to synthesize novel peptide analogs that exhibit enhanced biological activity compared to their parent compounds .

- Pharmacological Studies : In pharmacological research, derivatives of this compound have been shown to possess significant analgesic properties, impacting pain pathways effectively .

- Chemical Synthesis Methodologies : A study demonstrated its use in developing new synthetic routes for pyrrolidine derivatives, showcasing its importance in organic synthesis .

Mecanismo De Acción

The mechanism of action of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity. The exact molecular pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- ®-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

- ®-1-Boc-2-(chloromethyl)pyrrolidine

- ®-2-(chloromethyl)pyrrolidine-1-carboxylate

Uniqueness

®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the benzyl group or have different substituents. The benzyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Actividad Biológica

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN and it features a pyrrolidine ring, a benzyl group, and a chloromethyl substituent. The presence of these functional groups contributes to its biological activity.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN |

| Molecular Weight | 221.70 g/mol |

| SMILES | Cc1ccccc1C(=O)N2CCC(C2)CCl |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular components.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure significantly affect the compound's potency and selectivity. For instance, the introduction of different substituents on the benzyl group alters the binding affinity to various targets:

- Benzyl Substituents : Variations in the benzyl group have shown to impact receptor affinity.

- Chloromethyl Group : The presence of this group is crucial for its reactivity and subsequent biological interactions.

Case Studies

- Antitumor Activity : A study investigated the antitumor effects of this compound using in vitro assays on cancer cell lines. The compound demonstrated significant cytotoxicity against various tumor types, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. Results suggested that it could reduce oxidative stress and improve neuronal survival, highlighting its therapeutic potential in neurodegenerative diseases.

- Antimicrobial Properties : Research into antimicrobial activity revealed that this compound exhibited inhibitory effects against several pathogenic bacteria, suggesting its potential application in treating bacterial infections.

Data Summary

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against cancer cells |

| Neuroprotective Effects | Reduction in oxidative stress |

| Antimicrobial Properties | Inhibition of pathogenic bacteria |

Propiedades

IUPAC Name |

benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLBVPAKNFVYLA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649678 | |

| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39945-49-8 | |

| Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.